4-Bromo-3-methoxyaniline
Overview
Description
4-Bromo-3-methoxyaniline is an organic compound with the molecular formula C7H8BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methoxyaniline can be synthesized through several methods. One common approach involves the bromination of 3-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the nitration of 3-methoxyaniline followed by reduction and subsequent bromination. This multistep process ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-bromo-3-methoxycyclohexylamine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-bromo-3-methoxycyclohexylamine.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-methoxyaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: The compound is involved in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxyaniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved often include interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-Bromo-4-methoxyaniline: Similar structure but with different substitution pattern.
4-Bromo-2-methoxyaniline: Another isomer with the methoxy group at the second position.
4-Bromo-3-methylphenylamine: Similar bromine substitution but with a methyl group instead of methoxy.
Uniqueness: 4-Bromo-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methoxy groups allows for diverse reactivity and applications in various fields .
Biological Activity
4-Bromo-3-methoxyaniline, a compound with the CAS number 19056-40-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized as a white to brown crystalline powder. Its synthesis typically involves the bromination of 3-methoxyaniline, which can be achieved through various methods, including the use of p-nitrochlorobenzene as a starting material. The synthesis process generally includes steps such as bromination, etherification, and nitro-reduction, yielding a product with high purity (up to 99.9%) and significant overall yield (approximately 62%) .
Inhibitory Activity
One of the notable aspects of this compound is its role as an inhibitor in various biological pathways:
- Breast Tumor Kinase (Brk) Inhibition : This compound has been identified as a precursor in the synthesis of 4-anilino substituted α-carboline compounds that act as active Brk inhibitors. Brk is implicated in breast cancer progression, making this compound a candidate for further cancer therapy development .
- Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor for CYP1A2, which is crucial for drug metabolism. Understanding its interaction with cytochromes can help predict drug-drug interactions and metabolic pathways .
Biological Activity Data Table
Property | Value |
---|---|
Molecular Formula | C₇H₈BrNO |
Log P (octanol-water partition) | 1.81 |
BBB Permeant | Yes |
CYP1A2 Inhibitor | Yes |
CYP2C19 Inhibitor | No |
CYP2D6 Inhibitor | No |
Cancer Therapy
This compound derivatives have been explored for their potential in treating various cancers. For example, it serves as a precursor for compounds targeting checkpoint kinase 1 (CHK1), which plays a role in cell cycle regulation and response to DNA damage . Additionally, it has shown promise in developing agents that inhibit Src kinase activity, relevant in numerous cancers .
Anti-infective Potential
The compound's role in inhibiting enzymes within the MEP pathway has been highlighted in studies focusing on anti-infective agents. Targeting these pathways can lead to novel treatments against bacterial infections, particularly those resistant to conventional therapies .
Case Studies and Research Findings
- Inhibition of Breast Tumor Kinase : A study demonstrated that derivatives of this compound effectively inhibited Brk activity in vitro, leading to reduced proliferation of breast cancer cells. This establishes its potential as a lead compound for developing new cancer therapeutics.
- CYP Enzyme Interaction : A pharmacokinetic study analyzed how this compound interacts with CYP enzymes, revealing significant inhibition of CYP1A2 without affecting other major isoforms like CYP2C19 or CYP2D6. This specificity suggests its utility in drug formulation where selective inhibition is desired .
Properties
IUPAC Name |
4-bromo-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNWXBHRAIQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426966 | |
Record name | 4-Bromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-40-7 | |
Record name | 4-Bromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.